Funalenone

Descripción general

Descripción

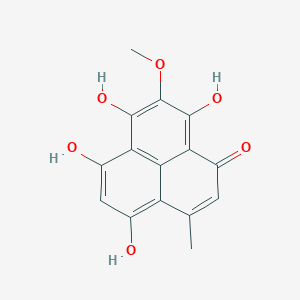

Funalenone is a phenalenone compound originally isolated from the fungus Aspergillus niger. It is known for its diverse biological activities, including inhibition of HIV-1 integrase and matrix metalloproteinase-1 (MMP-1). The molecular formula of this compound is C15H12O6, and it has a molecular weight of 288.3 g/mol .

Análisis Bioquímico

Biochemical Properties

Funalenone interacts with several enzymes and proteins. It inhibits HIV-1 integrase with an IC50 value of 10 μM . It also inhibits type I collagenase (MMP-1) activity by 50% at a concentration of 170 μM . It shows less inhibition against 72kDa and 92kDa type IV collagenase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits HIV-1 replication in human peripheral blood cells transformed by murine leukemia virus . It also inhibits Staphylococcus aureus with an MIC of 64 μg/mL .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It inhibits HIV-1 integrase, a key enzyme in the HIV replication cycle . It also inhibits collagenase, an enzyme that degrades collagen, a key structural component of the extracellular matrix .

Temporal Effects in Laboratory Settings

It has been shown to inhibit collagenase and HIV-1 integrase effectively, suggesting potential long-term effects on cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as HIV-1 integrase and collagenase

Transport and Distribution

It is known to interact with HIV-1 integrase and collagenase

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Funalenone can be synthesized through a series of organic reactions starting from simple aromatic compounds. The synthesis involves multiple steps, including hydroxylation, methylation, and cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Aspergillus niger. The fungus is cultured in a nutrient-rich medium, and this compound is extracted from the mycelium using solvent extraction methods. The crude extract is then purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC) to obtain pure this compound .

Análisis De Reacciones Químicas

Types of Reactions: Funalenone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of hydroxy derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.

Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, and quinone derivatives of this compound .

Aplicaciones Científicas De Investigación

Funalenone has several scientific research applications, including:

Chemistry: this compound is used as a model compound in studies of phenalenone chemistry and its derivatives.

Biology: It is studied for its inhibitory effects on enzymes such as HIV-1 integrase and matrix metalloproteinase-1 (MMP-1).

Medicine: this compound’s potential as an antiviral and anticancer agent is being explored due to its ability to inhibit key enzymes involved in disease progression.

Mecanismo De Acción

Funalenone exerts its effects by inhibiting specific enzymes. For example, it inhibits HIV-1 integrase by binding to the enzyme’s active site, preventing the integration of viral DNA into the host genome. Similarly, it inhibits matrix metalloproteinase-1 (MMP-1) by interacting with the enzyme’s catalytic domain, thereby blocking its activity. These interactions disrupt critical biological pathways, leading to the compound’s antiviral and anticancer properties .

Comparación Con Compuestos Similares

Atrovenetinone: Another phenalenone compound with similar inhibitory effects on HIV-1 integrase.

Isochromophilones: Compounds that also inhibit HIV-1 integrase but differ in their chemical structure and selectivity.

Chloropeptins: Microbial metabolites with anti-HIV activity, targeting different stages of the viral replication cycle.

Uniqueness of Funalenone: this compound is unique due to its selective inhibition of matrix metalloproteinase-1 (MMP-1) over other matrix metalloproteinases and its relatively low cytotoxicity to mammalian cells. This selectivity and low toxicity make this compound a promising candidate for therapeutic development .

Actividad Biológica

Funalenone is a phenalenone compound primarily isolated from the fungal strain Aspergillus niger FO-5904. This compound has garnered attention due to its various biological activities, particularly in the fields of collagenase inhibition and antiviral properties. This article provides a comprehensive overview of the biological activities of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula and a molecular weight of 288.26 g/mol. It appears as a yellow powder, soluble in DMSO, methanol, ethanol, and ethyl acetate, but insoluble in water and several organic solvents like acetone and hexane .

1. Collagenase Inhibition

One of the most significant biological activities of this compound is its ability to inhibit collagenase, particularly type I collagenase (MMP-1). This enzyme plays a crucial role in extracellular matrix remodeling and is implicated in pathological conditions such as arthritis.

- Inhibition Data :

This inhibitory activity suggests potential therapeutic applications in treating diseases characterized by excessive collagen degradation.

2. Antiviral Activity

This compound has also been studied for its antiviral properties, particularly against HIV-1. The compound inhibits HIV-1 integrase, an essential enzyme for viral replication.

- Inhibition Data :

These results indicate that this compound could be a candidate for further development as an antiviral agent.

3. Antimicrobial Activity

Despite its promising activities against collagenase and HIV-1 integrase, this compound exhibited no significant antimicrobial activity against various bacteria and fungi at a concentration of 50 µg/disc .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

| Biological Activity | Target/Enzyme | IC50 Value (µM) | Comments |

|---|---|---|---|

| Collagenase Inhibition | Type I Collagenase (MMP-1) | 170 | Significant inhibitor; potential therapeutic use |

| Type IV Collagenases | 400 | Moderate inhibition observed | |

| HIV-1 Integrase Inhibition | HIV-1 Integrase | 10 | Effective inhibitor; promising antiviral agent |

| Anti-HIV Activity | HIV-1 | 1.7 | Low cytotoxicity; potential for drug development |

| Antimicrobial Activity | Various (bacteria/fungi) | N/A | No significant activity observed |

Case Studies and Research Findings

Recent studies have expanded on the potential applications of this compound:

- A study highlighted its role as an effective inhibitor of collagenase, suggesting it may help manage conditions involving joint degradation .

- Another research article discussed the molecular dynamics simulations indicating that this compound derivatives could serve as hGLUT1 inhibitors, opening avenues for cancer therapy .

Propiedades

IUPAC Name |

4,6,7,9-tetrahydroxy-8-methoxy-3-methylphenalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c1-5-3-6(16)10-12-9(5)7(17)4-8(18)11(12)14(20)15(21-2)13(10)19/h3-4,17-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEJVMYQRYQFKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C(=C(C3=C2C1=C(C=C3O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438324 | |

| Record name | 1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259728-61-5 | |

| Record name | 1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.